3-Bromo-6-fluoro-2-nitrophenylacetic acid
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Overview
Description
3-Bromo-6-fluoro-2-nitrophenylacetic acid is a chemical compound belonging to the family of phenylacetic acids. It is characterized by the presence of bromine, fluorine, and nitro groups attached to a phenyl ring, along with an acetic acid moiety. This compound is used in various applications, including the synthesis of novel drugs and biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoro-2-nitrophenylacetic acid typically involves the bromination, fluorination, and nitration of phenylacetic acid derivatives. The reaction conditions often include the use of bromine, fluorine sources, and nitric acid under controlled temperatures and pressures to achieve the desired substitution on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-fluoro-2-nitrophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine, fluorine, and nitro groups can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Various substituted phenylacetic acids.
Reduction: Amino derivatives of phenylacetic acid.
Oxidation: Carboxylic acids and other oxidized products.
Scientific Research Applications
3-Bromo-6-fluoro-2-nitrophenylacetic acid is used in scientific research for:
Chemistry: Synthesis of novel compounds and intermediates for further chemical reactions.
Biology: Study of its effects on biological systems and potential as a biochemical probe.
Medicine: Development of new drugs and therapeutic agents.
Industry: Production of polymers and other industrially relevant materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluoro-2-nitrophenylacetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, fluorine, and nitro groups allows it to form specific interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-fluoro-6-nitrophenylacetic acid
- 4-Bromo-2-(carboxymethyl)-3-fluoronitrobenzene
Uniqueness
3-Bromo-6-fluoro-2-nitrophenylacetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H5BrFNO4 |
---|---|
Molecular Weight |
278.03 g/mol |
IUPAC Name |
2-(3-bromo-6-fluoro-2-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H5BrFNO4/c9-5-1-2-6(10)4(3-7(12)13)8(5)11(14)15/h1-2H,3H2,(H,12,13) |
InChI Key |
UQMLAQDNWHIXPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(=O)O)[N+](=O)[O-])Br |
Origin of Product |
United States |
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